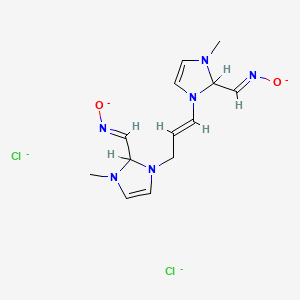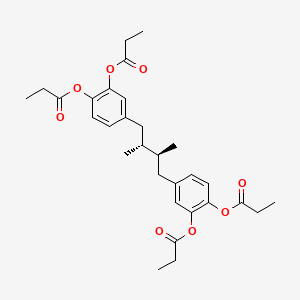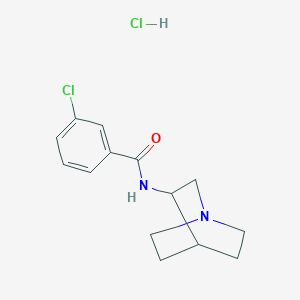
Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) is a complex organic compound that features a chromate ion coordinated with a naphthalene-based azo dye. This compound is notable for its vibrant color and is often used in various industrial applications, particularly in dyeing and staining processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) typically involves the diazotization of 6-amino-1-hydroxy-3-sulpho-2-naphthylamine followed by coupling with 3-hydroxy-7-nitronaphthalene-1-sulphonic acid. The resulting azo compound is then complexed with a chromate ion under controlled pH conditions to form the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors under specific temperature and pressure conditions. The reaction mixture is then purified through filtration and crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromate species.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulpho and nitro groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The reactions typically occur under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include various chromate complexes, amines, and substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group facilitates electron transfer processes, while the sulpho and nitro groups enhance solubility and reactivity. The chromate ion plays a crucial role in the compound’s oxidative properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: A precursor in the synthesis of various azo dyes.
1-Amino-2-naphthol-4-sulfonic acid: Another naphthalene derivative used in dye synthesis.
Uniqueness
Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) is unique due to its complex structure that combines multiple functional groups, enhancing its reactivity and versatility in various applications .
Eigenschaften
CAS-Nummer |
93940-68-2 |
|---|---|
Molekularformel |
C20H14CrN4NaO10S2+ |
Molekulargewicht |
609.5 g/mol |
IUPAC-Name |
sodium;7-amino-4-hydroxy-3-[(2-hydroxy-6-nitro-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid;chromium |
InChI |
InChI=1S/C20H14N4O10S2.Cr.Na/c21-10-1-3-12-9(5-10)6-17(36(32,33)34)19(20(12)26)23-22-18-13-4-2-11(24(27)28)7-14(13)16(8-15(18)25)35(29,30)31;;/h1-8,25-26H,21H2,(H,29,30,31)(H,32,33,34);;/q;;+1 |
InChI-Schlüssel |
JKGFPUROQLGLKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2C=C1N)S(=O)(=O)O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O.[Na+].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















